molecular formula C17H17N5O2S B2538556 N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide CAS No. 1396759-72-0

N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide

Cat. No. B2538556
CAS RN: 1396759-72-0
M. Wt: 355.42
InChI Key: HRMFZMLPPCBYPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the formation of heterocyclic rings and the introduction of functional groups that can enhance biological activity. For instance, the synthesis of pyrrolidine derivatives with antioxidant activity involves the introduction of substituents like chloro, hydroxyl, and amino groups . Similarly, the synthesis of densely functionalized pyrroles and thiophenes can be achieved through reactions involving zwitterions derived from heterocyclic carbenes, which act as nucleophiles to produce polyfunctionalized derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of diastereomeric pyridine carboxamides was investigated using IR, NMR, and mass spectra, with the configurations of stereogenic centers assigned based on coupling constants and NOESY experiments . X-ray diffraction analysis has also been used to unambiguously assign the structure of complex molecules . These techniques would be essential in confirming the molecular structure of "N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide".

Chemical Reactions Analysis

The compound's chemical reactivity would likely be influenced by the presence of its heterocyclic and carboxamide groups. For example, pyridine carboxamide oximes can react with thiophosgene to yield oxadiazole-thiones, which can undergo rearrangement catalyzed by metallic copper . Additionally, pyrrolidine carboxamides can undergo ring opening in the presence of acid to form various products . These reactions highlight the potential reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For instance, the presence of heterocyclic rings such as oxadiazoles and pyridines can contribute to the compound's solubility, stability, and potential to interact with biological targets . The compound's spectroscopic properties, such as UV absorbance, could be determined using high-performance liquid chromatography, as demonstrated for the analysis of nicotinamide and its metabolites . These properties are crucial for understanding the compound's behavior in biological systems and for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

The scientific research applications of N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide predominantly revolve around its synthesis, structural analysis, and potential biological activity. The compound, with its complex structure, is part of a broader class of molecules that include 1,2,4-oxadiazole rings and pyridinyl substituents, which are of interest due to their unique chemical properties and potential for pharmacological activities.

One significant area of research involves the preparation and rearrangement of related compounds, such as 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones, through reactions with N-alkyl (or aryl) pyridine carboxamide oximes and thiophosgene. These processes, catalyzed by metallic copper, yield 3,4-disubstituted-1,2,4-thiadiazole-5(4H)-ones, showcasing the versatility and potential for structural modification inherent in these chemical frameworks (Dürüst, Ağirbaş, & Sümengen, 1991).

Biological Activity Prediction

Another critical aspect of research on such compounds is the prediction and evaluation of their biological activities. For instance, novel bicyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones have been synthesized via a one-pot condensation process. These systems' structures were confirmed through various spectroscopic methods, and their biological activities were predicted using PASS prediction, indicating a potential for diverse pharmacological applications (Kharchenko, Detistov, & Orlov, 2008).

Antimicrobial and Antituberculosis Activity

The antimicrobial and antituberculosis activities of compounds containing 1,2,4-oxadiazole rings, such as those synthesized from pyridines and pyrazines, have been extensively studied. These studies have shown that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, with modifications to the core structure impacting their effectiveness. This line of research suggests that compounds related to N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide could be valuable in developing new antituberculosis agents (Gezginci, Martin, & Franzblau, 1998).

Future Directions

The oxadiazole class of compounds, to which this compound belongs, is of significant interest in medicinal and pharmaceutical chemistry due to their broad range of chemical and biological properties . Therefore, future research may focus on exploring the potential applications of these compounds in various therapeutic areas.

properties

IUPAC Name

N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-11-19-17(24-21-11)12-2-3-15(18-8-12)22-6-4-14(9-22)20-16(23)13-5-7-25-10-13/h2-3,5,7-8,10,14H,4,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMFZMLPPCBYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide

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